molecular formula C22H37N5O11 B10829394 Goralatide (acetate)

Goralatide (acetate)

Cat. No.: B10829394
M. Wt: 547.6 g/mol
InChI Key: IYSLFKMYLHUWSA-WFGXUCIJSA-N
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Description

Goralatide (acetate) is a tetrapeptide compound known for its role as a physiological regulator of hematopoiesis. It is composed of the amino acids serine, aspartic acid, lysine, and proline, with an acetyl group attached to the N-terminal amino group. This compound is recognized for its ability to inhibit the proliferation of primitive hematopoietic cells and exhibits anti-inflammatory, anti-fibrotic, and pro-angiogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Goralatide (acetate) is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to be added.

    Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of Goralatide (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Goralatide (acetate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can result in the cleavage of disulfide bonds .

Mechanism of Action

Goralatide (acetate) exerts its effects by binding to specific receptors on the surface of hematopoietic stem cells. This binding inhibits the proliferation of these cells, thereby regulating their growth and differentiation. The molecular targets and pathways involved include the inhibition of cell cycle progression and the modulation of signaling pathways related to inflammation and fibrosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H37N5O11

Molecular Weight

547.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;acetic acid

InChI

InChI=1S/C20H33N5O9.C2H4O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;1-2(3)4/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);1H3,(H,3,4)/t12-,13-,14-,15-;/m0./s1

InChI Key

IYSLFKMYLHUWSA-WFGXUCIJSA-N

Isomeric SMILES

CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.CC(=O)O

Canonical SMILES

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.CC(=O)O

Origin of Product

United States

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